

Technical Guide: Solubility Profile of Amino-Tri-(carboxyethoxymethyl)-methane

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Compound of Interest

Compound Name: Amino-Tri-(carboxyethoxymethyl)-methane

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Abstract

This technical guide provides a summary of the known solubility characteristics of **Amino-Tri-(carboxyethoxymethyl)-methane**, a key linker molecule utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound in a range of relevant solvents. The guide includes templates for data presentation and a visual representation of the experimental workflow to aid researchers in establishing a robust solubility profile for this important chemical entity.

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane and its derivatives are critical components in the field of targeted therapeutics.^{[1][2][3][4]} As cleavable PEG ADC linkers, they play a pivotal role in the efficacy and safety of antibody-drug conjugates by connecting the antibody to the cytotoxic payload.^{[5][6]} An understanding of the solubility of this linker is paramount for formulation development, ensuring stability, and optimizing the conjugation process.^{[5][6]} This guide addresses the current gap in publicly available quantitative solubility data by providing a framework for its systematic determination.

Qualitative Solubility Data

Based on information from chemical suppliers, a qualitative solubility profile for **Amino-Tri-(carboxyethoxymethyl)-methane** and its trifluoroacetate (TFA) salt has been compiled. This information provides a foundational understanding of suitable solvent systems for initial experimental design.

Compound Form	Solvent	Solubility
Amino-Tri-(carboxyethoxymethyl)-methane	Dimethyl Sulfoxide (DMSO)	Soluble (reported as 10 mM)[5]
Amino-Tri-(carboxyethoxymethyl)-methane, TFA salt	Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble	
Dichloromethane (DCM)	Soluble	
Dimethylformamide (DMF)	Soluble	

Note: "Soluble" is a qualitative descriptor and the actual quantitative solubility may vary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of **Amino-Tri-(carboxyethoxymethyl)-methane** using the isothermal shake-flask method. This method is considered reliable for determining thermodynamic equilibrium solubility.[4]

3.1. Materials and Equipment

- **Amino-Tri-(carboxyethoxymethyl)-methane** (or its salt form)
- Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, DCM, Ethanol)

- Analytical balance
- Glass vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.22 μ m)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Amino-Tri-(carboxyethoxymethyl)-methane** to a series of glass vials. The excess solid should be visually apparent.
 - To each vial, add a known volume of the selected solvent.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be determined empirically by taking measurements at different time points until the concentration plateaus.
- Phase Separation:

- After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to settle.
- Alternatively, centrifuge the vials at the controlled temperature to facilitate the separation of the solid phase.
- Sampling and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
 - Accurately dilute the filtered sample with a known volume of a suitable solvent in a volumetric flask.
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of **Amino-Tri-(carboxyethoxymethyl)-methane**.

3.3. Data Analysis

- Construct a calibration curve using standard solutions of **Amino-Tri-(carboxyethoxymethyl)-methane** of known concentrations.
- From the calibration curve, determine the concentration of the compound in the diluted sample.
- Calculate the solubility of **Amino-Tri-(carboxyethoxymethyl)-methane** in the solvent, taking into account the dilution factor. The solubility should be expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

Quantitative Solubility Data Table (Template)

The following table should be used to record the experimentally determined solubility data.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Water	25		
PBS (pH 7.4)	25		
Ethanol	25		
Dimethyl Sulfoxide (DMSO)	25		
Dimethylformamide (DMF)	25		
Dichloromethane (DCM)	25		
Other	25		
Water	37		
PBS (pH 7.4)	37		
Other	37		

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **Amino-Tri-(carboxyethoxymethyl)-methane**.



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